![molecular formula C15H11ClF3NO3 B2884244 Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetate CAS No. 478041-38-2](/img/structure/B2884244.png)
Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetate
Overview
Description
“Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetate” is a chemical compound . It belongs to the class of organic compounds known as diarylethers .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . Various methods of synthesizing have been reported .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .Physical And Chemical Properties Analysis
This compound is a colorless liquid with a sweet aroma . It is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane .Scientific Research Applications
Agrochemicals: Crop Protection
The trifluoromethylpyridine (TFMP) moiety, a key component of Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetate, is extensively used in the development of agrochemicals . These compounds are crucial for protecting crops from pests and diseases, ensuring food security, and enhancing agricultural productivity. The unique physicochemical properties of the fluorine atom combined with the pyridine ring contribute to the efficacy of these agrochemicals.
Pharmaceutical Industry: Drug Development
TFMP derivatives, including Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetate, have been incorporated into several FDA-approved drugs . The trifluoromethyl group is known to enhance the biological activity and metabolic stability of pharmaceuticals, making it a valuable pharmacophore in drug design.
Veterinary Medicine
In veterinary medicine, TFMP derivatives are used to create medications that treat and prevent diseases in animals . These compounds help in maintaining the health of livestock and pets, which is essential for both economic and companionship reasons.
Synthesis of Intermediates
Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetate serves as an intermediate in the synthesis of various organic compounds . Its role is pivotal in the production of complex molecules where the introduction of the TFMP group is desired for its unique properties.
Functional Materials
The incorporation of TFMP derivatives into functional materials is an area of growing interest . These materials are used in a wide range of applications, from electronics to coatings, where the properties of the TFMP group can impart desirable characteristics such as resistance to degradation or enhanced performance.
Environmental Science: Pesticide Degradation
Research into the environmental impact of pesticides includes studying the degradation of compounds like Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetate . Understanding how these substances break down in the environment is crucial for assessing their long-term effects and developing strategies for pollution control.
Safety and Hazards
Future Directions
The major use of TFMP derivatives, including this compound, is currently in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors, influencing their function and leading to a range of biological effects .
Mode of Action
It’s known that the trifluoromethyl group attached to a hetero aliphatic ring can improve drug potency towards certain enzymes by lowering the pka of the cyclic carbamate, enabling a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The metabolism and urinary excretion of similar compounds have been studied in rats using 19f-nmr spectroscopy and directly coupled hplc-nmr-ms methods .
Result of Action
Compounds with similar structures have been known to exhibit a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .
properties
IUPAC Name |
methyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c1-22-13(21)6-9-2-4-11(5-3-9)23-14-12(16)7-10(8-20-14)15(17,18)19/h2-5,7-8H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEJKHHYGVHMHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331414 | |
Record name | methyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822100 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478041-38-2 | |
Record name | methyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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